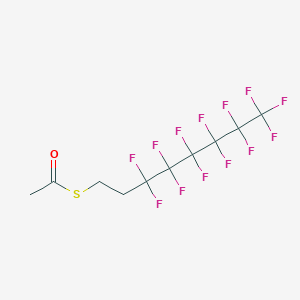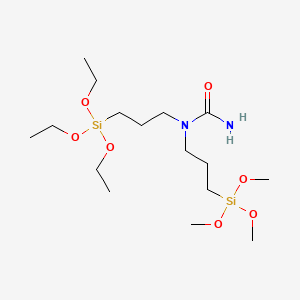
1,1-Dideuteriobut-3-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dideuteriobut-3-en-1-ol is a deuterated analog of but-3-en-1-ol, where two hydrogen atoms at the first carbon position are replaced by deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dideuteriobut-3-en-1-ol can be synthesized through several methods. One common approach involves the deuteration of but-3-en-1-ol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium gas being introduced at room temperature and atmospheric pressure.
Another method involves the use of deuterated reagents in the synthesis of but-3-en-1-ol. For example, starting from deuterated acetylene (C2D2), one can perform a series of reactions including hydroboration-oxidation to obtain this compound.
Industrial Production Methods
Industrial production of this compound is less common due to the high cost of deuterium and the specialized equipment required for handling deuterium gas. advancements in deuterium exchange technology and the increasing demand for deuterated compounds in research may lead to more efficient industrial production methods in the future.
化学反应分析
Types of Reactions
1,1-Dideuteriobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form 1,1-dideuteriobutan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or acetic anhydride (Ac2O) for esterification are commonly used.
Major Products
Oxidation: 1,1-Dideuteriobut-3-en-1-al (aldehyde) or 1,1-dideuteriobutanoic acid (carboxylic acid).
Reduction: 1,1-Dideuteriobutan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,1-Dideuteriobut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated materials and as a standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism of action of 1,1-dideuteriobut-3-en-1-ol involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength of C-D is greater than that of C-H. This can lead to slower reaction rates and altered metabolic pathways, providing valuable information in mechanistic studies.
相似化合物的比较
Similar Compounds
But-3-en-1-ol: The non-deuterated analog, which has similar chemical properties but different isotopic composition.
1,1-Dideuteriobutan-1-ol: A fully saturated analog with deuterium atoms at the first carbon position.
1,1,1-Trideuteriobut-3-en-1-ol: A compound with three deuterium atoms, providing further insights into isotopic effects.
Uniqueness
1,1-Dideuteriobut-3-en-1-ol is unique due to its specific isotopic labeling, which allows for detailed studies of reaction mechanisms and metabolic pathways. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a valuable tool in various research applications.
属性
分子式 |
C4H8O |
|---|---|
分子量 |
74.12 g/mol |
IUPAC 名称 |
1,1-dideuteriobut-3-en-1-ol |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h2,5H,1,3-4H2/i4D2 |
InChI 键 |
ZSPTYLOMNJNZNG-APZFVMQVSA-N |
手性 SMILES |
[2H]C([2H])(CC=C)O |
规范 SMILES |
C=CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B15292043.png)
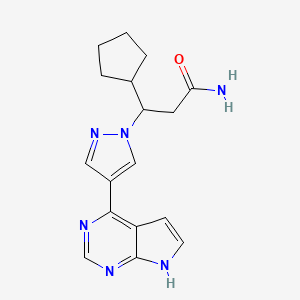
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline](/img/structure/B15292061.png)
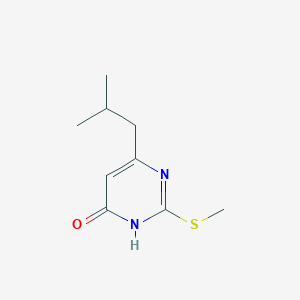
![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
![4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol](/img/structure/B15292069.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
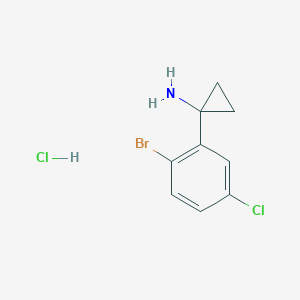
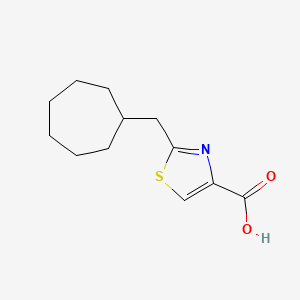
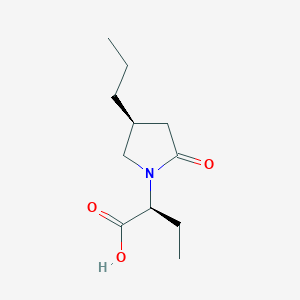
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)
